(3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
(3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that features a thiazepane ring, a dimethylamino group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the thiazepane ring through a cyclization reaction, followed by the introduction of the dimethylamino group and the chlorophenyl group via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the chlorophenyl or dimethylamino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
Chemistry
In chemistry, (3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural similarity to certain bioactive molecules makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act on specific molecular targets, offering possibilities for the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it versatile for various applications.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
(3-Chlorophenyl)(3-((methylamino)methyl)-1,4-thiazepan-4-yl)methanone: Similar structure but with a methylamino group instead of a dimethylamino group.
(3-Chlorophenyl)(3-((ethylamino)methyl)-1,4-thiazepan-4-yl)methanone: Similar structure but with an ethylamino group instead of a dimethylamino group.
(3-Chlorophenyl)(3-((propylamino)methyl)-1,4-thiazepan-4-yl)methanone: Similar structure but with a propylamino group instead of a dimethylamino group.
Uniqueness
The uniqueness of (3-Chlorophenyl)(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone lies in its specific combination of functional groups and the thiazepane ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3-chlorophenyl)-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2OS/c1-17(2)10-14-11-20-8-4-7-18(14)15(19)12-5-3-6-13(16)9-12/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIUTYPTBAOLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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